3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a 5,5-dimethyloxolan-2-yl group attached via a methoxy linkage.
Vorbereitungsmethoden
The synthesis of 3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine typically involves the reaction of azetidine with 5,5-dimethyloxolan-2-yl methanol under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the methoxy linkage
Analyse Chemischer Reaktionen
3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azetidine-containing molecules with biological targets.
Wirkmechanismus
The mechanism of action of 3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine involves its interaction with molecular targets through the azetidine ring. The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine can be compared with other azetidine-containing compounds such as:
Azetidine-2-carboxylic acid: Known for its role in protein synthesis and as a proline analog.
3-Azetidinone: Used in the synthesis of β-lactam antibiotics.
N-Methylazetidine: Utilized in organic synthesis as a building block.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other azetidine derivatives.
Eigenschaften
Molekularformel |
C10H19NO2 |
---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3-[(5,5-dimethyloxolan-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C10H19NO2/c1-10(2)4-3-8(13-10)7-12-9-5-11-6-9/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
LDQGSCFLLJIPEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(O1)COC2CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.